Reliability Assessment & Statistical Comparison
Specifications & Pricing

Smolecule

8-Hydroxyquinoline citrate vs 8-HQS efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 8-Hydroxyquinoline citrate

CAS No.: 134-30-5
Cat. No.: S703134

Get Quote

Chemical Profile and Key Differences

The table below summarizes the fundamental characteristics and known efficacies of 8-Hydroxyquinoline

and its salt forms.

Property

8-Hydroxyquinoline
(Free Base)

8-Hydroxyquinoline
Citrate

8-Hydroxyquinoline
Sulfate (8-HQS)

Chemical Structure

Common Uses

Reported
Bioavailability/Efficacy

Heterocyclic phenol
(CoH7NO) [1]

Antiseptic, disinfectant,
pesticide, metal chelator

(3] [1]

Broad-spectrum
bioactivity; efficacy is
highly dependent on
metal chelation (e.qg.,
copper ionophore
activity) [4] [3]

Complex of 8-HQ and
citric acid [2]

Active ingredient in
vaginal pH-regulating
medications [2]

In a rat study, zinc
citrate showed superior
bioavailability compared
to zinc sulfate and other
complexes [5].

Salt of 8-HQ and
sulfuric acid [2]

Active ingredient in
antiseptic and vaginal
medications [2]

Serves as a stabilizer
for hydrogen
peroxide in cosmetic
products [2].

| Key Mechanisms of Action | « Acts as a copper ionophore, inducing metal-dependent oxidative stress in

pathogens like M. tuberculosis [4]. * Inhibits histone demethylases (e.g., JMJD2) by chelating active-site iron
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[6]. * Reported to inhibit methionine aminopeptidase 2 [2]. | Information specific to the citrate salt's
mechanism is limited, but it is presumed to act via the 8-HQ moiety's metal-chelating properties. |
Information specific to the sulfate salt's mechanism is limited, but it is presumed to act via the 8-HQ moiety's

metal-chelating properties. |

Experimental Data and Protocols

Here is a detailed methodology from a key study that provides indirect evidence relevant to citrate efficacy.

¢ Study Objective: To compare the effect of different zinc complexes (picolinate, citrate, 8-
hydroxyquinolate) with sulfate on zinc supply status in rats [5].
o Experimental Model: 12 groups of 8 young male Sprague-Dawley rats.
¢ Dietary Protocol: Rats were fed a semi-synthetic casein diet with a low baseline zinc concentration
(2.3 ppm), which was then supplemented to 5, 10, and 15 ppm using the various zinc complexes or
salts, including zinc citrate and zinc sulfate [5].
e Duration: 24 days [5].
e Key Outcome Measures:
o Weight gain of the animals.
o Zinc concentration in tissues.
o Serum zinc concentration.
Activity of alkaline phosphatase (a zinc metalloenzyme) in serum.
Percent zinc-binding capacity of serum.

o

(e]

e Conclusions: The study concluded that zinc citrate demonstrated better utilization and
bioavailability compared to zinc sulfate. This was evidenced by a significantly higher serum zinc
concentration and a better zinc supply status in the citrate groups [5].

Mechanisms of Action and Signaling Pathways

The broad-range bioactivity of 8-Hydroxyquinoline derivatives primarily stems from their ability to chelate
metal ions, which impacts multiple biological pathways. The following diagram illustrates the copper-

dependent antibacterial pathway identified in Mycobacterium tuberculosis.
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Diagram: Copper-Dependent Antibacterial Mechanism of 8-HQ. 8-HQ acts as a copper ionophore, shuttling
extracellular copper into the bacterial cell. The resulting copper overload generates cytotoxic reactive

oxygen species (ROS), leading to cell death [4].

Interpretation and Research Considerations

¢ The Citrate Advantage: The enhanced bioavailability of zinc citrate over sulfate [5] suggests a
potential, though not directly proven, parallel for 8-Hydroxyquinoline citrate. Citrate is a key

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s703134?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11474974/
https://pubmed.ncbi.nlm.nih.gov/6405549/
https://www.smolecule.com/products/s703134?utm_src=pdf-body
https://www.smolecule.com/products/s703134?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

component of the Krebs cycle and may influence cellular energy metabolism and metal uptake.

e The "Privileged Structure": 8-Hydroxyquinoline itself is considered a "privileged structure" in
medicinal chemistry, meaning its core scaffold can be modified to interact with a diverse range of
biological targets [3]. The choice of salt (citrate vs. sulfate) can influence properties like solubility,
stability, and cellular uptake, which ultimately modulates the efficacy of the final compound.

e Research Gaps: A direct, controlled study comparing the antibacterial, antifungal, or anticancer
efficacy of 8-Hydroxyquinoline citrate versus 8-Hydroxyquinoline sulfate is absent from the
available literature. Future research should focus on such head-to-head comparisons under
standardized conditions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s703134?utm_src=pdf-bulk
https://www.smolecule.com/products/s703134?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

